molecular formula C11H16ClF3N2O3S B2580731 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855951-43-7

3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2580731
CAS RN: 1855951-43-7
M. Wt: 348.77
InChI Key: VMHLYXJRZVOFEF-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely studied for its potential use in scientific research applications. This compound is a sulfonyl chloride derivative of pyrazole, and it has a number of interesting properties that make it useful for a variety of purposes.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to act as a nucleophile in reactions with other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized, but it has been shown to have some activity against certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high reactivity and specificity towards certain molecules. However, its toxicity and potential for side reactions must be carefully considered.

Future Directions

There are a number of potential future directions for research involving 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride, including its use as a tool for studying enzyme mechanisms, as a catalyst for chemical reactions, and as a potential therapeutic agent for certain diseases.
In conclusion, 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a compound with a wide range of potential applications in scientific research. While its mechanism of action and physiological effects are not fully understood, it has already been used in a number of important studies and is likely to continue to be an important tool for researchers in the future.

Synthesis Methods

The synthesis of 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of pyrazole with chlorosulfonic acid, followed by the addition of butoxymethyl chloride and trifluoropropylamine. The resulting compound is then treated with thionyl chloride to form the sulfonyl chloride derivative.

Scientific Research Applications

This compound has been used in a number of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying the mechanisms of enzyme-catalyzed reactions.

properties

IUPAC Name

3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClF3N2O3S/c1-2-3-6-20-8-9-10(21(12,18)19)7-17(16-9)5-4-11(13,14)15/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLYXJRZVOFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

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